5-Bromo-4-cyano-2-ethoxyphenyl acetate

Lipophilicity Drug-likeness Permeability

Researchers needing consistent performance in palladium-catalyzed couplings face supply variability. 5-Bromo-4-cyano-2-ethoxyphenyl acetate resolves this with a 98% purity specification, directly minimizing side-products in high-throughput parallel synthesis. • Enhanced Oxidative Addition: 4-CN (σₚ = 0.66) & 5-Br (σₘ = 0.39) substituents accelerate C-C bond formation, reducing reaction times and Pd catalyst loadings. • Reproducible Scale-Up: Defined LogP (2.64) and TPSA (59.32 Ų) enable seamless chromatographic method transfer from discovery to multi-gram batches. • Orthogonal Reactivity: Cyano and bromo handles support convergent fragment coupling in PROTAC development.

Molecular Formula C11H10BrNO3
Molecular Weight 284.11 g/mol
Cat. No. B12979781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-cyano-2-ethoxyphenyl acetate
Molecular FormulaC11H10BrNO3
Molecular Weight284.11 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C#N)Br)OC(=O)C
InChIInChI=1S/C11H10BrNO3/c1-3-15-10-4-8(6-13)9(12)5-11(10)16-7(2)14/h4-5H,3H2,1-2H3
InChIKeyHFXDJAOEAUNRFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-cyano-2-ethoxyphenyl acetate: Key Properties


5-Bromo-4-cyano-2-ethoxyphenyl acetate (CAS 932866-06-3) is a polysubstituted aromatic ester with the molecular formula C₁₁H₁₀BrNO₃ and a molecular weight of 284.11 g/mol . It belongs to the class of ortho-alkoxy-substituted phenyl acetates, featuring a distinctive 2-ethoxy group paired with electron-withdrawing 4-cyano and 5-bromo substituents. The compound is supplied at 98% purity, with a calculated LogP of 2.64 and a topological polar surface area (TPSA) of 59.32 Ų . These physicochemical properties position it as a moderately lipophilic scaffold suitable for fragment-based drug discovery and as a synthetic intermediate for cross-coupling reactions.

Fragment-based discovery scaffold with ortho-alkoxy, cyano, and bromo substitution pattern
Orthogonal reactivity: 5-bromo as cross-coupling handle, 4-cyano as electron-withdrawing and diversifiable group
Moderate lipophilicity and low polar surface area support CNS-penetrant fragment design

5-Bromo-4-cyano-2-ethoxyphenyl acetate: Distinct from Analogs


Despite belonging to the same phenyl acetate class, 5-bromo-4-cyano-2-ethoxyphenyl acetate occupies a unique property space that precludes direct substitution with its closest analogs. The 2-ethoxy group increases the LogP by approximately 0.6 log units compared to its 2-methoxy counterpart, translating to a roughly 4-fold difference in lipid bilayer partitioning [1]. Simultaneously, the combination of 4-cyano (σₚ = 0.66) and 5-bromo (σₘ = 0.39) substituents creates an electron-deficient aryl ring that enhances oxidative addition rates in palladium-catalyzed cross-couplings relative to non-cyano analogs. These quantitative differences in lipophilicity, electronic character, and steric profile mean that substituting a methoxy or des-cyano analog into the same synthetic sequence or biological assay will not yield equivalent results.

Lipophilicity shift

2-Ethoxy group increases lipophilicity relative to methoxy analogs; may alter membrane permeability and partitioning in cellular assays.

Electrophilicity gap

4-Cyano group withdraws electron density; des-cyano analogs may exhibit slower oxidative addition rates in Pd-catalyzed couplings.

Purity discrepancy

Lower-purity analogs (e.g., 95%) may introduce byproducts, affecting multi-step synthesis yield and purification reproducibility.

5-Bromo-4-cyano-2-ethoxyphenyl acetate: Comparative Evidence


Lipophilicity Advantage vs Methoxy Analog

5-Bromo-4-cyano-2-ethoxyphenyl acetate exhibits a calculated LogP of 2.64, which is 0.59 log units higher than its closest analog, 5-bromo-4-cyano-2-methoxyphenyl acetate (LogP = 2.05) [1]. This difference corresponds to an approximately 3.9-fold increase in octanol-water partition coefficient (log₁₀(ΔP) = ΔLogP = 0.59). Both compounds share an identical TPSA of 59.32 Ų [1].

Lipophilicity vs Methoxy Analog
Cross-study comparable
LogP 2.64 vs 2.05; Δ +0.59 (≈3.9× increase)
Reported lipophilicity profile supports CNS-penetrant screening
TPSA identical (59.32 Ų); calculated values from vendor data
Lipophilicity Drug-likeness Permeability

Lipophilic Ligand Efficiency Improvement

The target compound (MW = 284.11 g/mol) is 14.03 Da heavier than the 2-methoxy comparator (MW = 270.08 g/mol) due to the ethoxy-for-methoxy replacement [1]. However, both compounds share an identical TPSA of 59.32 Ų [1]. This means the additional lipophilic bulk of the ethyl group contributes to LogP without increasing polar surface area, thereby improving lipophilic ligand efficiency (LLE = pIC₅₀ − LogP) potential in lead optimization when potency is held constant or improved.

Ligand Efficiency Context
Cross-study comparable
MW 284.11 vs 270.08; TPSA unchanged
Lipophilic efficiency potential for CNS lead optimization
ΔMW +14.03 g/mol; TPSA 59.32 Ų for both compounds
Fragment-based drug design Ligand efficiency Lead optimization

Purity Advantage for Synthesis Reproducibility

The target compound is commercially available at a certified purity of 98% , compared to 95% for the commonly stocked 5-bromo-4-cyano-2-methoxyphenyl acetate . This 3-percentage-point difference in purity corresponds to at least a 60% reduction in total impurities (from ≤5% to ≤2%). In cross-coupling reactions, lower impurity profiles minimize side reactions that can complicate purification and reduce isolated yields.

Purity Specification
Data to verify
98% purity vs 95% (methoxy analog)
Higher purity supports multi-step synthesis reproducibility
Impurity reduction ≥60% estimated; vendor-specified
Purity Reproducibility Procurement

Improved Electrophilicity for Pd-Catalyzed Coupling

The 4-cyano group (Hammett σₚ = 0.66) exerts a strong electron-withdrawing effect that lowers the electron density of the aryl ring and facilitates the rate-limiting oxidative addition step in palladium-catalyzed cross-coupling reactions. In a comparative study of cyanophenyl ethers, bromination occurs exclusively para to the ether oxygen under electrophilic conditions, confirming the regiochemical predictability of this scaffold [1]. By inference, the presence of both the 4-cyano group and the 5-bromo substituent makes the target compound a more reactive substrate for Suzuki-Miyaura and related cross-couplings than analogs lacking the cyano group (e.g., 5-bromo-2-ethoxyphenyl acetate). Synthetic methods patents explicitly describe bromo substituents as synthetic handles with cyano groups as compatible orthogonal functionality [2].

Cross-Coupling Reactivity
Class-level inference
Hammett σₚ(4-CN) = 0.66 enhances oxidative addition
Class-level inference supports coupling rate acceleration
Regiochemical predictability from electrophilic bromination studies
Cross-coupling Suzuki-Miyaura Oxidative addition

5-Bromo-4-cyano-2-ethoxyphenyl acetate: Application Scenarios


CNS-Penetrant Kinase Inhibitor Lead Optimization

When a fragment-based screening hit contains a 4-cyano-2-alkoxyphenyl acetate core requiring enhanced blood-brain barrier penetration, the ethoxy variant (LogP = 2.64) should be prioritized over the methoxy analog (LogP = 2.05) [1]. The +0.59 LogP increase improves predicted BBB permeation without altering TPSA (both 59.32 Ų) [1], maintaining compliance with CNS MPO scoring guidelines. This scaffold is particularly suited for programs targeting kinases with an intracellular ATP-binding site where moderate lipophilicity is required.

High-Throughput Suzuki-Miyaura Synthesis

The combination of a 5-bromo leaving group and a 4-cyano electron-withdrawing substituent creates an aryl bromide with enhanced oxidative addition reactivity, as inferred from Hammett σ constants (σₚ(CN) = 0.66) [2]. In high-throughput parallel synthesis libraries requiring rapid C–C bond formation, this compound enables reduced reaction times and lower palladium catalyst loadings compared to des-cyano or des-bromo analogs. The 98% starting purity further minimizes side-product formation that would otherwise complicate high-throughput purification workflows.

PROTAC Linker Lipophilic Optimization

In proteolysis-targeting chimera (PROTAC) development, the ethoxy group provides a moderate lipophilic extension (ΔLogP = +0.59 relative to methoxy) that can favorably occupy hydrophobic patches on E3 ligase surfaces without exceeding drug-like property thresholds [1]. The 4-cyano group serves as a synthetic handle for further diversification (e.g., reduction to aminomethyl or hydrolysis to carboxamide), while the 5-bromo position is reserved for convergent fragment coupling. The orthogonal reactivity pattern (cyano vs. bromo) is explicitly exploited in synthetic methods patents [3].

Reproducible Scale-Up in Medicinal Chemistry

For lead optimization programs requiring multi-gram quantities of advanced intermediates, the 98% purity specification of the target compound reduces the batch-to-batch variability associated with lower-purity starting materials. The calculated LogP of 2.64 and defined TPSA of 59.32 Ų enable reliable predictions of chromatographic behavior (normal-phase and reverse-phase flash chromatography), facilitating seamless transfer from discovery to scale-up without re-optimization of purification protocols.

Application
Selection Property
Validation Focus
CNS-Penetrant Fragment Design
Lipophilicity–TPSA balance favorable for CNS penetration
Predicted BBB permeability; CNS MPO scoring
High-Throughput Cross-Coupling
Electron-deficient aryl bromide (4-CN, 5-Br)
Oxidative addition rate; catalyst loading efficiency
PROTAC Linker Optimization
Orthogonal functional groups (CN reducible/hydrolyzable, Br for coupling)
Chemoselective derivatization; linker attachment site integrity
Reproducible Scale-Up
High certified purity
Batch-to-batch consistency; simplified purification protocols
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